1-(4-((3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone
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Overview
Description
1-(4-((3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone is a complex organic compound characterized by the presence of a chlorophenyl group, sulfonyl groups, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Groups: Sulfonylation reactions are employed to introduce the sulfonyl groups onto the azetidine ring and the phenyl ring.
Attachment of the Chlorophenyl Group: This step involves the coupling of the chlorophenyl group to the azetidine ring, often through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-((3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter sulfonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce desulfonylated derivatives.
Scientific Research Applications
1-(4-((3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone has several applications in scientific research:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or reactivity.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, providing insights into mechanisms of action and potential therapeutic targets.
Mechanism of Action
The mechanism of action of 1-(4-((3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone involves its interaction with specific molecular targets. The sulfonyl groups and the azetidine ring play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity or altering their function. The chlorophenyl group may enhance the compound’s affinity for hydrophobic pockets within proteins, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(4-((3-((4-Bromophenyl)sulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone: Similar structure but with a bromine atom instead of chlorine.
1-(4-((3-((4-Methylphenyl)sulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone: Contains a methyl group instead of chlorine.
1-(4-((3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone: Fluorine atom replaces chlorine.
Uniqueness
The presence of the chlorophenyl group in 1-(4-((3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone imparts unique properties, such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents.
Properties
IUPAC Name |
1-[4-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]sulfonylphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO5S2/c1-12(20)13-2-6-16(7-3-13)26(23,24)19-10-17(11-19)25(21,22)15-8-4-14(18)5-9-15/h2-9,17H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXWXULTJQOYBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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